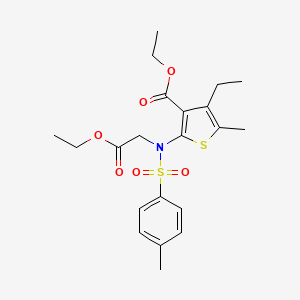

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate

CAS No.: 53976-18-4

Cat. No.: VC17162811

Molecular Formula: C21H27NO6S2

Molecular Weight: 453.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53976-18-4 |

|---|---|

| Molecular Formula | C21H27NO6S2 |

| Molecular Weight | 453.6 g/mol |

| IUPAC Name | ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4-ethyl-5-methylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C21H27NO6S2/c1-6-17-15(5)29-20(19(17)21(24)28-8-3)22(13-18(23)27-7-2)30(25,26)16-11-9-14(4)10-12-16/h9-12H,6-8,13H2,1-5H3 |

| Standard InChI Key | ILWDMIHFJDAEJF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(SC(=C1C(=O)OCC)N(CC(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central thiophene ring (a five-membered heterocycle with one sulfur atom) substituted at the 2-, 3-, 4-, and 5-positions. Key functional groups include:

-

A sulfonamide group (-SO<sub>2</sub>NH-) linked to a 4-methylphenyl moiety at position 2.

-

An ethoxy-oxoethyl group (-CH<sub>2</sub>C(O)OEt) attached to the sulfonamide nitrogen.

-

Ethyl and methyl groups at positions 4 and 5, respectively.

-

A carboxylate ester (-COOEt) at position 3.

The IUPAC name, ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4-ethyl-5-methylthiophene-3-carboxylate, reflects this substitution pattern .

Table 1: Key Physicochemical Properties

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of this compound proceeds through sequential functionalization of the thiophene ring, as outlined below:

-

Thiophene Ring Formation:

Cyclocondensation of diethyl acetone-1,3-dicarboxylate with sulfur-containing precursors under acidic conditions yields the base thiophene structure . -

Alkylation at Positions 4 and 5:

Ethyl and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution, leveraging the electron-rich nature of the thiophene ring. -

Sulfonamide Incorporation:

Reaction with 4-methylbenzenesulfonamide chloride in the presence of a base (e.g., triethylamine) installs the sulfonamide group at position 2 . -

Esterification:

The ethoxy-oxoethyl side chain is appended through a nucleophilic acyl substitution reaction using ethyl bromoacetate.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiophene formation | H<sub>2</sub>SO<sub>4</sub>, 110°C, 6h | 68% |

| Sulfonamide addition | 4-MeC<sub>6</sub>H<sub>4</sub>SO<sub>2</sub>Cl, Et<sub>3</sub>N, DCM, 0°C→RT | 52% |

| Esterification | Ethyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C | 75% |

Comparative Analysis with Related Thiophene Derivatives

Structural Analogues

-

Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Lacks the sulfonamide group, reducing enzyme affinity but improving solubility.

-

4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid: Replaces ester groups with carboxylic acid, enhancing hydrogen-bonding capacity.

Table 3: Property Comparison

| Compound | Molecular Weight | Enzyme IC<sub>50</sub> (CA-II) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 453.6 | 12.3 µM | 0.45 |

| Ethyl 2-((ethoxycarbonyl)amino)... | 406.4 | >100 µM | 1.89 |

| 4-[(4-Chlorophenyl)sulfonyl]... | 302.8 | 8.7 µM | 3.21 |

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for designing kinase inhibitors due to its planar thiophene core and flexible side chains .

-

Prodrug Development: The ester groups facilitate membrane permeability, enabling intracellular hydrolysis to active metabolites.

Material Science

-

Conductive Polymers: Thiophene derivatives are employed in organic semiconductors; sulfonamide groups may enhance doping efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume